molecular formula C6H10F3NO3 B1391440 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate CAS No. 1209447-22-2

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate

Cat. No.: B1391440
CAS No.: 1209447-22-2
M. Wt: 201.14 g/mol
InChI Key: WJYWLIYZVZAXMJ-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate” is a chemical compound with the CAS Number: 1209447-22-2 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methoxyethylcarbamate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Evaluation of Prodrugs

The compound 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate has been utilized in the synthesis and evaluation of prodrugs, particularly for amidines. The synthesis of carbamate analogues of bis(4-amidinophenyl)furan under mild conditions led to the creation of new bis-carbamates, which showed significant anti-Pneumocystis carinii activity in a rat model. The prodrug modifications in this series significantly reduced the acute toxicity typically exhibited by the parent amidine, making them promising candidates for further development (Rahmathullah et al., 1999). Similarly, carbamate prodrugs of N-alkylfuramidines were synthesized and evaluated, demonstrating effective function in a rat model for Pneumocystis pneumonia (Rahmathullah et al., 2008).

Industrial Applications and Metabolic Analysis

2,2,2-Trifluoroethanol, a related compound, is recognized as a common industrial solvent and known metabolite of certain inhalation anesthetics. Its metabolites in Sprague-Dawley rats were identified using 19F NMR spectroscopy, revealing that approximately half of the administered trifluoroethanol was excreted as trifluoroethyl glucuronide, while the rest was primarily oxidized to trifluoroacetaldehyde hydrate (Selinsky et al., 1991).

Neurotoxicity Studies

N-Methyl carbamate insecticides, which include compounds structurally related to this compound, were studied for their neurotoxicity in young animals. The study aimed to understand potential age-related differences in the sensitivity to these insecticides, contributing valuable information on the time-course, dose-response characteristics, and the sensitivity of younger ages to certain carbamates (Moser et al., 2010).

Carcinogenicity and Mutagenicity Studies

Studies have been conducted on various carbamates to assess their carcinogenic and mutagenic effects. For instance, the comparative carcinogenicities of 2-acetylamino fluorene and its N-hydroxy metabolite were examined in different animal species, providing insights into the proximate carcinogenic metabolites of these compounds (Miller et al., 1964). Ethyl carbamate (urethane) and its related compounds were also tested for teratogenic and carcinogenic effects, revealing a correlation between teratogenic effects in hamsters and skin tumor initiation and lung adenomas in mice, suggesting a common mechanism of action for these compounds (DiPaolo & Elis, 1967).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H302, H315, H319, H335 . These codes correspond to various hazards such as flammability, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c1-12-3-2-10-5(11)13-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWLIYZVZAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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